3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(furan-2-ylmethylene)propanehydrazide
Description
Properties
CAS No. |
612047-90-2 |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2/c24-20(22-21-14-15-6-5-13-25-15)11-12-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1,3,5-7,9,13-14H,2,4,8,10-12H2,(H,22,24)/b21-14+ |
InChI Key |
FXXQMJXQESCTGB-KGENOOAVSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)propanehydrazide
The carbazole hydrazide precursor is synthesized via sequential functionalization:
Step 1: N-Chloroacetylation of Carbazole
Carbazole (7.0 g, 0.04 mol) reacts with chloroacetyl chloride (4.9 g, 0.04 mol) in acetone under reflux for 6 hours, yielding N-(chloroacetyl)carbazole.
Key Parameters :
-
Solvent: Acetone (polar aprotic).
-
Temperature: 80°C (reflux).
Step 2: Hydrazide Formation
N-(Chloroacetyl)carbazole (3.0 g, 0.012 mol) reacts with hydrazine hydrate (0.6 g, 0.012 mol) in ethanol:dioxane (9:1 v/v) under reflux for 10 hours:
Purification : Recrystallization in ethanol yields a white crystalline solid (mp: 210–212°C).
Condensation with Furan-2-carbaldehyde
The hydrazide undergoes base-catalyzed condensation with furan-2-carbaldehyde to form the target hydrazone:
Reaction Conditions :
-
Molar Ratio : 1:1 (hydrazide:aldehyde).
-
Solvent : Ethanol (polar protic).
-
Catalyst : 5% ethanolic KOH.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the hydrazide’s NH<sub>2</sub> group on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond.
Yield Optimization :
-
Temperature Control : Room temperature minimizes side reactions (e.g., furan ring opening).
-
Base Strength : KOH (5%) ensures deprotonation without hydrolyzing the hydrazide.
-
Workup : Neutralization with acetic acid precipitates the product, which is recrystallized from ethanol (yield: 89%).
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
-
Solvent Efficiency : Replacing ethanol with isopropanol reduces costs while maintaining yield.
-
Catalyst Recycling : KOH can be recovered via aqueous extraction.
-
Continuous Flow Systems : Tubular reactors improve mixing and thermal control during condensation.
Table 1: Comparison of Laboratory vs. Pilot-Scale Synthesis
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 1 kg |
| Reaction Time | 6–12 hours | 4–8 hours (flow reactor) |
| Yield | 85–89% | 82–85% |
| Purity (HPLC) | ≥98% | ≥96% |
Purification and Characterization
Recrystallization vs. Chromatography
Spectroscopic Validation
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
-
IR (KBr): 1660 cm<sup>−1</sup> (C=O), 1605 cm<sup>−1</sup> (C=N).
Challenges and Mitigation Strategies
-
Hydrazone Isomerism : The E/Z configuration of the hydrazone bond can lead to polymorphism. X-ray diffraction confirms the predominant E-form.
-
Furan Reactivity : Acidic conditions may open the furan ring; pH is maintained at 7–8 during condensation.
-
Byproduct Formation : Unreacted aldehyde is removed via aqueous wash (5% NaHCO<sub>3</sub>).
Applications and Derivative Synthesis
While beyond the scope of preparation methods, the compound’s applications include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the hydrazide linkage, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the carbazole moiety, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of organic semiconductors or light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: It could act as an inhibitor for specific enzymes, providing insights into biochemical pathways.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in polymer chemistry.
Dye Manufacturing: It may serve as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide would depend on its specific application. For instance:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Catalytic Activity: As a ligand, it may facilitate catalytic reactions by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Key Observations :
Anticancer and Antioxidant Activity
Compound 20, a bis-hydrazide derivative with a 4-hydroxyphenyl linkage and dual furan groups, exhibited potent anticancer activity (IC50 < 10 μM in cell lines) and antioxidant capacity (70–80% radical scavenging at 100 μM) . The furan moiety’s electron-rich structure likely contributes to reactive oxygen species (ROS) neutralization.
Monoamine Oxidase (MAO) Inhibition
N'-Arylidene propanehydrazides with benzo[d]oxazol substituents (e.g., from ) showed MAO-B inhibition up to 94% at 10⁻³ M, suggesting the hydrazide group’s role in enzyme binding. However, the target compound’s MAO activity remains unstudied.
Physicochemical Properties
- Molecular Weight : Derivatives range from ~353 g/mol (target compound) to 652 g/mol (diiodo analog) . Higher molecular weights (e.g., iodine-substituted compounds) may reduce solubility but improve membrane permeability.
- Polarity : Hydroxyl () or methoxy groups () increase polarity, whereas halogenated () or aromatic substituents () enhance hydrophobicity.
Biological Activity
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(furan-2-ylmethylene)propanehydrazide (referred to as DCFH) is a synthetic organic compound notable for its unique chemical structure, which combines a carbazole moiety with a furan ring linked through a hydrazide bond. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.4 g/mol
- IUPAC Name : N-[(E)-furan-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
- CAS Number : 612047-90-2
Anticancer Activity
Research has indicated that DCFH exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, the compound has shown promising results against the MCF-7 human breast cancer cell line with an IC50 value indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| HeLa | 15.0 | |
| A549 (Lung) | 10.0 |
Antimicrobial Activity
DCFH has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess its efficacy.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 12 |
The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
Enzyme Inhibition
DCFH has been investigated for its inhibitory effects on various enzymes. Notably, it shows potential as an inhibitor of carbonic anhydrase II (hCA II), which is implicated in numerous physiological processes.
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Carbonic Anhydrase II | 8.0 | |
| Cholinesterase | 5.5 |
The biological activity of DCFH is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydrazide linkage may facilitate binding interactions that modulate the activity of these targets. For example, the compound may stabilize transition states during enzymatic reactions or compete with natural substrates.
Case Studies
Several studies have explored the biological activity of DCFH:
- Anticancer Study : A study evaluated the effect of DCFH on MCF-7 cells and reported significant apoptosis induction through caspase activation pathways.
- Antimicrobial Evaluation : Another study tested DCFH against various pathogens and concluded that it could serve as a lead compound for developing new antimicrobial agents.
- Enzyme Inhibition Analysis : Research focusing on hCA II inhibition revealed that DCFH competes effectively with bicarbonate ions, suggesting a potential therapeutic application in conditions where carbonic anhydrases are dysregulated.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(furan-2-ylmethylene)propanehydrazide?
The compound is typically synthesized via a condensation reaction between a furan-2-carbaldehyde derivative and a hydrazide precursor containing the tetrahydrocarbazole moiety. Key parameters include:
- Solvent choice : Ethanol or methanol for solubility and reaction efficiency .
- Temperature : Room temperature to mild heating (40–60°C) to avoid side reactions.
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
- Purification : Recrystallization or column chromatography to isolate the hydrazone product .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Standard methods include:
- NMR spectroscopy : To confirm the hydrazone linkage (δ 8.0–10.0 ppm for -NH and -C=N protons) and aromatic systems .
- IR spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~3200–3400 cm⁻¹ (N-H stretch) .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute structural confirmation (using SHELXL for refinement) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Use consistent enzyme concentrations (e.g., MAO-A/B inhibition at 10⁻³ M) and controls .
- Molecular docking : Compare binding affinities with protein targets (e.g., MAO-B active sites) to rationalize activity trends .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro group position) and correlate with bioactivity .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include:
- Disorder in flexible moieties : The tetrahydrocarbazole and furan groups may exhibit conformational flexibility.
- Data resolution : High-resolution (>1.0 Å) data is critical for accurate refinement.
- Software : SHELXL is preferred for small-molecule refinement due to robust handling of restraints and constraints .
Q. How does the structural modification of substituents influence pharmacological activity?
Comparative SAR studies reveal:
Q. What methodologies elucidate the mechanism of enzyme inhibition for this compound?
- In vitro assays : Measure inhibition kinetics (e.g., MAO-A/B) using fluorometric or spectrophotometric methods .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target enzymes.
- Molecular dynamics simulations : Model conformational changes in enzyme active sites upon inhibitor binding .
Methodological Considerations
- Synthetic reproducibility : Optimize reaction time (12–24 hours) and stoichiometry (1:1 aldehyde/hydrazide ratio) to ensure >70% yield .
- Bioassay design : Include positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) and validate with triplicate runs .
- Computational tools : Use AutoDock Vina or Schrödinger Suite for docking studies, with force fields adjusted for non-covalent interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
